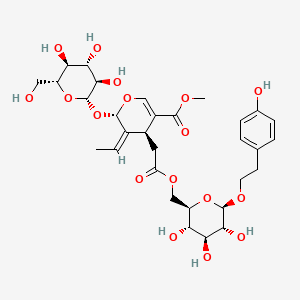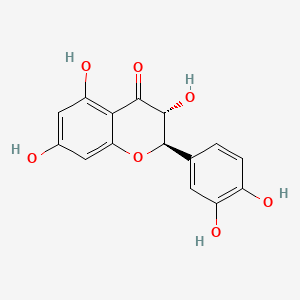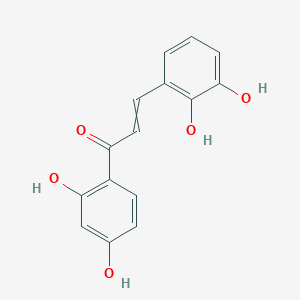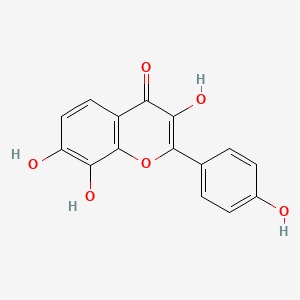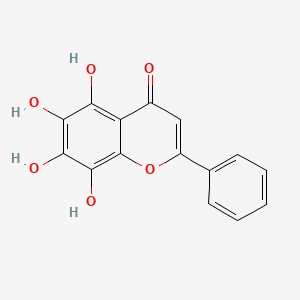
4-Hydroxycyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is crucial due to its role in the metabolic pathway of cyclophosphamide, a prodrug used to treat various cancers and autoimmune disorders .
Applications De Recherche Scientifique
4-Hydroxycyclophosphamide has numerous applications in scientific research:
Mécanisme D'action
4-Hydroxycyclophosphamide exerts its effects through several mechanisms:
DNA Alkylation: It is converted to phosphoramide mustard, which alkylates DNA, leading to cell death.
Apoptosis Induction: The compound induces apoptosis through the formation of hydroxypropanal, which amplifies the cytotoxic effects.
Metabolic Pathways: It is metabolized to aldophosphamide, which is further converted to cytotoxic metabolites.
Safety and Hazards
When handling 4-Hydroxycyclophosphamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclophosphamide involves the hydroxylation of cyclophosphamide. This process can be catalyzed by enzymes such as cytochrome P450 in the liver . An alternative method involves the use of unspecific peroxygenases from fungi like Marasmius rotula, which can hydroxylate cyclophosphamide efficiently .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of cyclophosphamide using cytochrome P450 enzymes. This method is preferred due to its high specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxycyclophosphamide undergoes several types of reactions, including:
Oxidation: It can be oxidized to form 4-ketocyclophosphamide.
Hydrolysis: It can be hydrolyzed to form phosphoramide mustard and acrolein, both of which are cytotoxic.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used in the presence of peroxygenases.
Hydrolysis: This reaction occurs under physiological conditions within cells.
Major Products:
Phosphoramide mustard: A cytotoxic compound that alkylates DNA.
Comparaison Avec Des Composés Similaires
4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:
Cyclophosphamide: The parent compound that is metabolized to this compound.
Mafosfamide: Another oxazaphosphorine compound that is metabolized similarly.
Phosphoramide Mustard: A direct cytotoxic metabolite formed from this compound.
This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.
Propriétés
Numéro CAS |
61903-30-8 |
|---|---|
Formule moléculaire |
C7H15Cl2N2O3P |
Poids moléculaire |
277.08 g/mol |
Nom IUPAC |
(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1 |
Clé InChI |
RANONBLIHMVXAJ-NZFNHWASSA-N |
SMILES isomérique |
C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
SMILES canonique |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Apparence |
Low Melting Off-White to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




